molecular formula C24H25N5 B4385947 (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE

(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE

Cat. No.: B4385947
M. Wt: 383.5 g/mol
InChI Key: DYEYSBCOZMYYLU-UHFFFAOYSA-N
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Description

The compound (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a complex organic molecule that features two pyrazole rings, each substituted with various functional groups

Properties

IUPAC Name

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-17-14-22(21-12-8-5-9-13-21)29(26-17)23(15-25)24-18(2)27-28(19(24)3)16-20-10-6-4-7-11-20/h4-13,22-23H,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEYSBCOZMYYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=C(N(N=C3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the two pyrazole rings separately, followed by their coupling through a nitrile linkage.

  • Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole

      Starting materials: Benzyl bromide, acetylacetone, hydrazine hydrate.

      Reaction conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.

  • Synthesis of 3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole

      Starting materials: Phenylhydrazine, ethyl acetoacetate.

      Reaction conditions: The reaction is conducted in acetic acid under reflux to form the second pyrazole ring.

  • Coupling reaction

      Starting materials: The two synthesized pyrazole rings and acetonitrile.

      Reaction conditions: The coupling is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the nitrile group to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE: has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE: can be compared to other pyrazole derivatives such as:

Uniqueness

The uniqueness of This compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Reactant of Route 2
(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE

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